molecular formula C20H30O5 B158957 prostaglandin E3 CAS No. 802-31-3

prostaglandin E3

Cat. No.: B158957
CAS No.: 802-31-3
M. Wt: 350.4 g/mol
InChI Key: CBOMORHDRONZRN-QLOYDKTKSA-N
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Mechanism of Action

Target of Action

Prostaglandin E3 (PGE3) primarily targets prostanoid receptors , which are G-protein-coupled receptors . These receptors are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, pain perception, and cell survival .

Mode of Action

PGE3 interacts with its targets, the prostanoid receptors, to facilitate prostaglandin signaling . The diversity of prostanoid action is defined by specific receptors and their regulated expression, as well as the diversity of G-proteins that most receptors are able to couple to . This leads to the actuation of different signaling pathways by the same receptor . For instance, EP3 stimulation mainly induces inhibition of adenylyl cyclase (AC) activity, and enhances Ca(2+) entry and mobilization via Gi-coupling .

Biochemical Pathways

PGE3 is formed via the cyclooxygenase (COX) metabolism of eicosapentaenoic acid . Prostaglandins, including PGE3, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . They act most often as autocrine or paracrine signaling agents .

Pharmacokinetics

A study on ono-9054, a dual this compound (ep3) and prostaglandin f (fp) receptor agonist, showed that ono-ag-367, the active metabolite of ono-9054, exhibited dose-dependent systemic pharmacokinetics with rapid elimination .

Result of Action

The molecular and cellular effects of PGE3’s action are diverse and context-dependent. For instance, PGE3 has been found to play an anti-inflammatory role by inhibiting LPS and interferon-γ-induced M1 polarization and promoting interleukin-4-mediated M2 polarization . In a cancer cell-macrophage co-culture system, PGE3 significantly inhibited prostate cancer cell growth .

Action Environment

The action of PGE3 can be influenced by various environmental factors. For example, the effect of prostaglandins depends on multiple factors, such as the target tissue, their plasma concentration, and the prostaglandin subtype

Biochemical Analysis

Biochemical Properties

Prostaglandin E3 is involved in various biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX), which metabolizes eicosapentaenoic acid to form this compound . The nature of these interactions involves the conversion of eicosapentaenoic acid into this compound through the action of the COX enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, in human lung cancer cells, exposure to this compound results in a decrease in the COX-2-mediated formation of PGE2, an increase in the level of this compound, and this compound-mediated inhibition of tumor cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. For example, in human lung cancer cells, exposure to this compound inhibits cell proliferation . This effect is associated with a reduction of PGE2 formation and an increase in the level of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in human lung cancer cells, the extracellular ratio of this compound to PGE2 increased from 0.08 in control cells to 0.8 in cells exposed to eicosapentaenoic acid within 48 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, when applied to the eyes of a rabbit, a 1 µg dose of this compound decreases intraocular pressure from 21 mmHg to about 17 mmHg .

Metabolic Pathways

This compound is involved in the cyclooxygenase (COX) metabolic pathway . It interacts with the COX enzyme, which metabolizes eicosapentaenoic acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to produce different analogs and derivatives.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include bromohydrin, nickel catalysts, and Wittig reagents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products: The major products formed from the reactions of this compound include various prostaglandin analogs and derivatives, which have different biological activities and therapeutic applications .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOMORHDRONZRN-QLOYDKTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045731
Record name PGE3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin E3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

802-31-3
Record name PGE3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin E3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000802313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PGE3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSTAGLANDIN E3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZED6SBL53S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin E3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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